molecular formula C15H17N3O3S B2734893 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1203358-33-1

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No. B2734893
M. Wt: 319.38
InChI Key: BSLBXNSAHAUCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea, also known by its chemical formula C₁₃H₁₅N₃O₂S , is a synthetic organic compound. It belongs to the class of thiazole derivatives and exhibits interesting pharmacological properties. Researchers have investigated its potential applications in various fields, including medicine and materials science.



Synthesis Analysis


The synthesis of this compound involves several steps, including the condensation of 5-acetyl-4-phenylthiazole with 2-methoxyethylamine . The reaction typically occurs under specific conditions, such as controlled temperature and solvent choice. Researchers have explored different synthetic routes to optimize yield and purity.



Molecular Structure Analysis


The molecular structure of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea consists of a thiazole ring , an urea moiety , and an acetyl group . The thiazole ring contributes to its aromatic character, while the urea group imparts hydrogen bonding capabilities. The presence of the acetyl group enhances lipophilicity and influences its pharmacokinetic properties.



Chemical Reactions Analysis


1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea can participate in various chemical reactions, such as hydrolysis , alkylation , and oxidation . These reactions may lead to the formation of derivatives with altered biological activities.



Physical And Chemical Properties Analysis



  • Melting Point : Approximately 150-160°C

  • Solubility : Moderately soluble in organic solvents (e.g., dimethyl sulfoxide , acetone )

  • Stability : Stable under ambient conditions but may degrade upon exposure to strong acids or bases


Scientific Research Applications

Synthesis and Analytical Applications

The synthesis of deuterium-labeled compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), has been explored for their potential in cancer treatment, pain management, and neurodegenerative disorders. The stable isotope labeling aids in drug absorption, distribution, and pharmacokinetic studies through LC-MS analysis, indicating the utility of similar compounds in detailed analytical and pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).

Enzyme Inhibition for Therapeutic Targets

Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho associated protein kinases (ROCK1 and 2), which are significant in the treatment of lung cancer by suppressing phosphorylation levels of the ROCK substrate MYPT-1. This demonstrates the role of similar compounds in developing new therapeutic agents (Pireddu et al., 2012).

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside notable antioxidant capacities. This suggests the potential of structurally similar compounds in treating neurodegenerative diseases and managing oxidative stress (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).

Photophysical and Anion Sensing Properties

Mononuclear gold(I) acetylide complexes with urea groups have been synthesized and characterized, exhibiting intense luminescence and anion binding properties. This highlights the utility of urea-containing compounds in the development of new materials for photophysical studies and anion sensing applications (Zhou et al., 2012).

Fungicidal and Insecticidal Activities

Beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives have been investigated for their fungicidal and insecticidal activities, revealing potent efficacy against a range of agricultural pests and fungi. This research underscores the importance of urea derivatives in agricultural chemistry for developing new pesticides (Zhao et al., 2008).

Safety And Hazards


1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea should be handled with care due to its potential toxicity. Researchers must follow proper laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.


Future Directions


Researchers are actively exploring the biological activities of this compound, including its potential as:



  • Anticancer agent : Investigating its effects on cancer cell lines.

  • Antimicrobial agent : Assessing its antibacterial and antifungal properties.

  • Materials science applications : Exploring its use in organic electronics or sensors.


properties

IUPAC Name

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10(19)13-12(11-6-4-3-5-7-11)17-15(22-13)18-14(20)16-8-9-21-2/h3-7H,8-9H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLBXNSAHAUCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)NCCOC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.